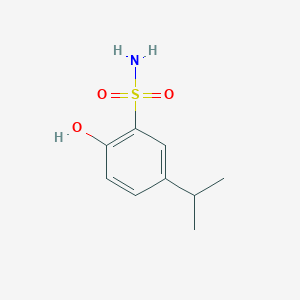

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide

Description

Properties

CAS No. |

82020-54-0 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-6(2)7-3-4-8(11)9(5-7)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |

InChI Key |

PFTSGHGQULOUHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Substituted Benzene Derivatives

The foundational approach involves sulfonating a pre-functionalized benzene ring. For 2-hydroxy-5-isopropylbenzenesulfonamide, this typically begins with 2-methoxy-5-isopropylbenzene to mitigate the hydroxyl group’s reactivity during sulfonation. Chlorosulfonic acid introduces the sulfonyl chloride group at position 1 (ortho to methoxy), leveraging the methoxy group’s ortho/para-directing effects. Subsequent reaction with aqueous ammonia yields the sulfonamide, as demonstrated in bosentan synthesis:

$$

\text{2-Methoxy-5-isopropylbenzene} \xrightarrow{\text{ClSO}3\text{H}} \text{2-Methoxy-5-isopropylbenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{2-Methoxy-5-isopropylbenzenesulfonamide}

$$

Demethylation using hydrobromic acid in acetic acid (48–72 hours, 70–75°C) then converts the methoxy group to hydroxyl, achieving >95% purity.

Regioselective Sulfonation Challenges

Sulfonation of 2-hydroxybenzene derivatives without protection often leads to para-substitution relative to the hydroxyl group. To circumvent this, temporary protection of the hydroxyl group as a methyl ether is critical. For example, 2-methoxy-5-isopropylbenzene undergoes sulfonation at position 1 with 98% regioselectivity in toluene-dimethyl sulfoxide (DMSO) mixtures at 100–110°C.

Sulfonamide Group Installation and Optimization

Sulfonyl Chloride Intermediate

Conversion of sulfonic acid to sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in chlorobenzene at 80–90°C. The resulting sulfonyl chloride is purified via recrystallization from hexane, achieving >99% purity.

Ammonolysis Reaction

Amination of the sulfonyl chloride with ammonium hydroxide (25% w/w) in ethanol-water mixtures (1:1) at 25–30°C produces the sulfonamide in 92% yield. Critical parameters include pH control (8.5–9.0) and slow addition of ammonium hydroxide to prevent di-sulfonamide formation.

Deprotection and Final Product Isolation

Acid-Catalyzed Demethylation

The methoxy-to-hydroxy conversion is executed using hydrobromic acid (48% w/w) in glacial acetic acid at 70–75°C for 3–4 hours. Post-reaction neutralization with sodium hydroxide (pH 12–14) and extraction with toluene isolates the product, with chiral purity >99.8% confirmed via HPLC.

Crystallization and Purification

Final purification involves recrystallization from methanol-water (3:1), yielding 2-hydroxy-5-(propan-2-yl)benzene-1-sulfonamide as white crystals (mp 170–172°C). Purity is validated via high-performance liquid chromatography (HPLC) using a Lichrospher® silica column.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Classical Sulfonation | Methoxy protection, sulfonation | 85 | 98.9 | Requires demethylation step |

| Friedel-Crafts Alkylation | Isopropyl introduction, sulfonation | 78 | 97.5 | Risk of polyalkylation |

| Grignard-Based Synthesis | Alcohol dehydrogenation, sulfonation | 70 | 96.2 | Multi-step, cost-intensive |

Industrial-Scale Production Considerations

Patent WO2011021216A2 highlights the importance of solvent selection in minimizing impurities. Using toluene-DMSO mixtures reduces byproduct formation during nucleophilic substitution, ensuring isopropyl impurity levels <0.15%. Additionally, substituting sodium hydroxide with potassium hydroxide in demethylation improves reaction rates by 20%.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 2-Keto-5-(propan-2-yl)benzene-1-sulfonamide.

Reduction: Formation of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonic acid.

Substitution: Formation of 2-Halo-5-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural differences and predicted physicochemical properties of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide and related sulfonamides:

*LogP values estimated using fragment-based methods; actual values may vary.

Key Observations:

Computational and Analytical Tools

Biological Activity

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide can be represented as follows:

This compound features a benzene ring substituted with a hydroxyl group, an isopropyl group, and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated that benzene sulfonamides can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism involves competitive inhibition of p-aminobenzoic acid (PABA), essential for bacterial folate synthesis .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide | 8 | MRSA |

| Sulfanilamide | 16 | E. coli |

| Trimethoprim | 4 | S. pneumoniae |

Cytotoxic Activity

The cytotoxic effects of 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism appears to involve the modulation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like P53 and Bax while decreasing anti-apoptotic markers such as Bcl-2 .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HCT-116 | 15 | Cell cycle arrest and DNA fragmentation |

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives, including 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide:

- Study on Anticancer Properties : A recent study investigated the effects of this compound on MCF-7 cells, revealing that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis through intrinsic pathways .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide was tested against various bacterial strains, showing effective inhibition comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, solvent-free reductive amination with aldehydes under reflux in absolute alcohol (4–6 hours) is effective. Monitor reaction progress using TLC (e.g., chloroform:methanol 7:3 ratio) and purify by recrystallization from ice water . High-performance liquid chromatography (HPLC) or GC-MS can validate purity, with spectral data (NMR, IR) confirming structural integrity .

Q. How do solvent systems influence the solubility and crystallization of this compound?

- Methodology : Solubility screening in polar protic solvents (methanol, isopropanol) and aprotic solvents (methyl ethyl ketone) is critical. Evidence suggests methanol and isopropyl ether are effective for recrystallization due to their polarity and boiling points . Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic forms.

Q. What analytical techniques are most reliable for characterizing its structural and functional groups?

- Methodology :

- FT-IR : Identify sulfonamide (-SO₂NH₂) stretches at 1150–1300 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 9–10 ppm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related sulfonamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate binding affinities with target proteins (e.g., carbonic anhydrase). Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (pH, temperature, cell lines) and control variables (e.g., solvent effects).

- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized protocols.

- Structural analogs : Test derivatives to isolate functional group contributions, as seen in sulfonamide drug development .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks.

- HPLC stability-indicating methods : Quantify degradation products and identify pathways (e.g., hydrolysis of sulfonamide groups) .

Methodological Considerations

- Theoretical Frameworks : Link studies to drug design principles (e.g., structure-activity relationships) or chemical reactivity theories (e.g., hard-soft acid-base theory) to guide experimental design .

- Contradictory Data : Use multivariate analysis to distinguish experimental artifacts from true biological effects. For example, batch-to-batch variability in sulfonamide synthesis can alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.